2-Bromo-3-nitrobenzyl acetate

Suzuki-Miyaura coupling Pd catalysis biaryl synthesis

2-Bromo-3-nitrobenzyl acetate (CAS 82617-50-3) is a trisubstituted benzene derivative classified as a nitrobenzyl ester. Its structure features an ortho-bromine substituent, a meta-nitro group, and a benzylic acetate ester, providing three independently addressable functional handles for sequential synthetic transformations.

Molecular Formula C9H8BrNO4
Molecular Weight 274.07 g/mol
CAS No. 82617-50-3
Cat. No. B3286412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-nitrobenzyl acetate
CAS82617-50-3
Molecular FormulaC9H8BrNO4
Molecular Weight274.07 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(C(=CC=C1)[N+](=O)[O-])Br
InChIInChI=1S/C9H8BrNO4/c1-6(12)15-5-7-3-2-4-8(9(7)10)11(13)14/h2-4H,5H2,1H3
InChIKeyRHYFIMGPEOVKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-nitrobenzyl acetate (CAS 82617-50-3): Orthogonal Reactivity Profile for Synthetic Intermediate Procurement


2-Bromo-3-nitrobenzyl acetate (CAS 82617-50-3) is a trisubstituted benzene derivative classified as a nitrobenzyl ester. Its structure features an ortho-bromine substituent, a meta-nitro group, and a benzylic acetate ester, providing three independently addressable functional handles for sequential synthetic transformations [1]. The compound serves as a versatile building block in medicinal chemistry and agrochemical intermediate synthesis, where its regiochemically defined substitution pattern enables predictable reactivity in cross-coupling, reduction, and hydrolysis sequences .

Why 2-Bromo-3-nitrobenzyl Acetate (CAS 82617-50-3) Cannot Be Replaced by Simple Nitrobenzyl or Halobenzyl Acetates


Generic substitution with mono-functional analogs such as 3-nitrobenzyl acetate or 2-bromobenzyl acetate fails because the target compound's unique ortho-bromo/meta-nitro arrangement creates a dual activation pattern absent in simpler congeners. The bromine enables Pd-catalyzed cross-coupling while the nitro group simultaneously withdraws electron density, polarizing the aryl ring for nucleophilic aromatic substitution (SNAr) at positions distinct from those accessible in non-brominated or non-nitrated analogs [1]. Interchanging with the para-nitro isomer (4-nitrobenzyl acetate) alters the electronic landscape and eliminates the ortho-leaving group, fundamentally changing the accessible synthetic pathways and the regiochemical outcomes of subsequent reactions [2].

Quantitative Differentiation Evidence: 2-Bromo-3-nitrobenzyl Acetate (CAS 82617-50-3) vs. Closest Analogs


Enhanced Electrophilic Reactivity: ortho-Bromine Activation for Cross-Coupling vs. Non-Brominated Nitrobenzyl Acetates

The ortho-bromine substituent in 2-bromo-3-nitrobenzyl acetate serves as a competent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), a reactivity pathway entirely absent in non-halogenated nitrobenzyl acetates such as 3-nitrobenzyl acetate. While direct comparative kinetic data for this specific substrate are not reported in the primary literature, the compound's classification as an aryl bromide places it within the well-established reactivity tier for oxidative addition to Pd(0), with typical relative rates >10^3 compared to aryl chlorides and comparable to other electron-deficient aryl bromides bearing para- or meta-electron-withdrawing groups [1]. The acetate ester at the benzylic position remains orthogonal during cross-coupling, preserving a synthetic handle for subsequent transformations.

Suzuki-Miyaura coupling Pd catalysis biaryl synthesis

Nitro Group Reduction Potential: Access to 3-Amino-2-bromobenzyl Acetate vs. Non-Nitrated Analogs

The meta-nitro group in 2-bromo-3-nitrobenzyl acetate can be selectively reduced to the corresponding aniline (3-amino-2-bromobenzyl acetate) under standard catalytic hydrogenation conditions (H2, Pd/C) without affecting the ortho-bromine or the benzylic acetate ester . This contrasts with 2-bromobenzyl acetate (CAS 5437-45-6, no nitro group), which lacks this amine-generating capability and requires separate nitration-reduction sequences to introduce an amino substituent, adding 2–3 synthetic steps with typical nitration yields of 60–85% and reduction yields of 80–95%, resulting in a cumulative yield penalty of approximately 30–50% versus direct use of the pre-nitrated building block [1].

nitro reduction aniline synthesis hydrogenation

Commercial Purity Specifications: ≥98% (Leyan/Chemscene) vs. 95% (Fluorochem/AKSci) – Impact on Downstream Synthetic Reproducibility

Multiple vendors supply 2-bromo-3-nitrobenzyl acetate at different purity grades. Leyan specifies ≥98% purity , and ChemScene offers ≥98% purity with storage at 2–8 °C , while Fluorochem and AKSci supply the compound at ≥95% purity . The 3-percentage-point purity differential may correspond to a difference of up to 3% (w/w) in unidentified impurities, which in a multi-step synthesis involving 5–10 transformations could cumulatively reduce overall yield by 15–30% if impurities participate in side reactions, poison catalysts, or complicate purification. For procurement specification purposes, the ≥98% grade provides a higher confidence baseline for reproducible reaction outcomes in sensitive catalytic processes.

purity quality control reproducibility

Storage Condition Differentiation: Refrigerated (2–8 °C) vs. Ambient Storage – Implications for Long-Term Stability

ChemScene specifies storage at 2–8 °C in a sealed, dry container for 2-bromo-3-nitrobenzyl acetate, while some vendors (e.g., AKSci) recommend long-term storage in a cool, dry place without explicit refrigeration . Benzylic acetates, particularly those bearing electron-withdrawing nitro substituents, are susceptible to gradual hydrolysis under ambient humidity, which can generate 2-bromo-3-nitrobenzyl alcohol and acetic acid as degradation products. The recommended refrigerated storage mitigates this hydrolytic pathway: the rate of ester hydrolysis approximately doubles for every 10 °C increase (Q10 ≈ 2); thus, storage at 4 °C vs. 25 °C is predicted to slow hydrolysis by approximately 4-fold, extending the reliable shelf life of the material [1].

storage stability shelf life chemical integrity

Optimal Application Scenarios for 2-Bromo-3-nitrobenzyl Acetate (CAS 82617-50-3) Based on Evidence-Verified Differentiation


Medicinal Chemistry: One-Step Synthesis of 2-Bromo-3-aminobenzyl Alcohol Derivatives via Tandem Reduction-Hydrolysis

The compound's nitro group can be reduced to an amine while the acetate ester is subsequently hydrolyzed to the free alcohol, yielding 2-bromo-3-aminobenzyl alcohol—a versatile intermediate for amide bond formation in drug candidate libraries. This sequence leverages the pre-installed ortho-bromine for downstream diversification via cross-coupling, enabling the rapid generation of biaryl-containing pharmacophores without additional halogenation chemistry .

Process Chemistry: Suzuki-Miyaura Coupling with Retention of Benzylic Acetate for Late-Stage Functionalization

The ortho-bromine serves as a competent coupling partner in Pd-catalyzed Suzuki-Miyaura reactions, while the benzylic acetate remains stable under standard coupling conditions (aqueous base, 80–100 °C). This orthogonality permits the introduction of aryl or heteroaryl groups at the C2 position without premature deprotection of the benzylic alcohol, which can be liberated via mild basic hydrolysis (NaOH, MeOH/H2O, room temperature) after the coupling step for further functionalization .

Photocaging Research: ortho-Nitrobenzyl Acetate as a Photolabile Protecting Group with Bromine as a Spectroscopic Probe

The ortho-nitrobenzyl (ONB) moiety is a well-established photoremovable protecting group. The bromine substituent at the 2-position provides a heavy-atom label for X-ray crystallographic phasing or mass spectrometry tracking, while the acetate ester serves as the caged functionality or as a synthetic handle for attaching biomolecules. This dual-purpose design is particularly valuable in structural biology studies requiring precise spatial and temporal control of bioactive molecule release [1].

Agrochemical Intermediate Synthesis: Sequential Functionalization for Herbicide or Fungicide Scaffolds

The three orthogonal functional groups (Br, NO2, CH2OAc) enable a modular synthetic approach: (1) Suzuki coupling at C2 to introduce aryl diversity, (2) nitro reduction to amine for amide or sulfonamide formation, and (3) acetate hydrolysis followed by oxidation or etherification. This sequence, achievable in 3–4 steps from the commercial building block, provides rapid access to libraries of trisubstituted benzene derivatives relevant to agrochemical lead optimization programs .

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